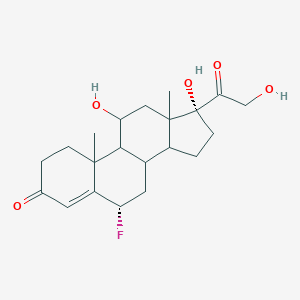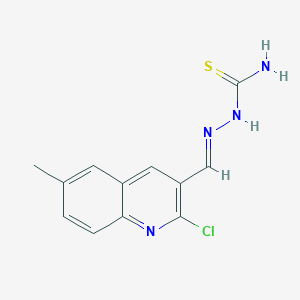
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one, also known as PAP-1, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation. PAP-1 has been shown to have a range of potential applications in various fields, including cancer research, immunology, and neurology.
作用機序
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one acts as a potent inhibitor of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have a range of other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have immunomodulatory effects, regulating the production of cytokines and chemokines by immune cells.
実験室実験の利点と制限
One of the main advantages of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one as a research tool is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition in a range of biological systems without the confounding effects of off-target effects. However, this compound's potency and specificity can also be a limitation, as it may not accurately reflect the effects of more subtle changes in NF-κB activity that occur in vivo.
将来の方向性
There are several potential future directions for research on 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets of this compound and the elucidation of the downstream effects of NF-κB inhibition in different biological systems. Finally, there is potential for the use of this compound as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative diseases.
合成法
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with phenylhydrazine to form 4-phenyl-2H-chromen-2-one. This intermediate is then reacted with 1-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form this compound.
科学的研究の応用
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of a range of cancer cells, including breast, lung, and prostate cancer cells. This compound's ability to inhibit NF-κB has been identified as a key mechanism underlying its anti-cancer effects. NF-κB is known to be involved in the regulation of cell survival and proliferation, and its overactivation has been linked to the development and progression of cancer.
特性
分子式 |
C24H16N2O2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
3-phenyl-4-(1-phenylpyrazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C24H16N2O2/c27-24-23(17-9-3-1-4-10-17)22(20-13-7-8-14-21(20)28-24)18-15-25-26(16-18)19-11-5-2-6-12-19/h1-16H |
InChIキー |
WRKDEEVLXMIVEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CN(N=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CN(N=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)